molecular formula C18H20N2O B129302 2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide CAS No. 134002-27-0

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide

Cat. No. B129302
M. Wt: 280.4 g/mol
InChI Key: IVJSBKKYHVODFT-INIZCTEOSA-N
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Description

“2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide” is a chemical compound with the molecular formula C18H20N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, which is a common scaffold in medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . The compound can also be synthesized by functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide” includes a pyrrolidine ring attached to two phenyl groups and an acetamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule .

Safety And Hazards

The safety data sheet for “2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide” indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275720
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide

CAS RN

134002-27-0
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134002-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.0 g (0.008 mole) of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 100 ml of 90% sulfuric acid was stirred at 70° C. for 20 hr. The reaction mixture was cooled, poured over ice and basified by adding, alternately, 50% sodium hydroxide and ice. The mixture was extracted with chloroform. The chloroform extract was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized in ethyl acetate. Recrystallization from ethyl acetate-ethanol gave 1.4 g (65%) of title product, molecular ion at 281 by mass spectrometer analysis.
Name
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

3-(R,S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (30 g--see Preparation 7) was dissolved in 95% sulphuric acid (210 ml) and the mixture was heated, with stirring, at 85° C. for 9 hours and then at 100° C for 30 minutes. The mixture was allowed to cool to room temperature and poured onto ice (2 kg). The mixture was basified (pH 12) by addition, in portions with cooling in an ice bath, of a cold solution of sodium hydroxide (340 g) in water (500 ml). The resulting mixture was extracted with dichloromethane (3×300 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as a foam, yield 16.4 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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